1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is a complex organic compound characterized by the presence of three tert-butylbenzene groups attached to a central bromomethane unit. This compound is notable for its bulky structure, which can influence its reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the free radical bromination of 4-tert-butylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) has several applications in scientific research:
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties.
Industry: It is used in the production of advanced materials, including polymers and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo further transformations, leading to the final products. The bulky tert-butyl groups can influence the reactivity by providing steric hindrance, which can affect the rate and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4,6-tri-tert-butylbenzene: This compound is similar in structure but has only one bromine atom attached to a single benzene ring.
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane: Another compound with multiple tert-butyl groups, but with different functional groups and applications.
Uniqueness
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is unique due to its central bromomethane unit connecting three bulky tert-butylbenzene groups. This structure provides distinct steric and electronic properties, making it valuable in specific synthetic applications where such characteristics are desired .
Eigenschaften
CAS-Nummer |
87655-62-7 |
---|---|
Molekularformel |
C31H39Br |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
1-[bromo-bis(4-tert-butylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C31H39Br/c1-28(2,3)22-10-16-25(17-11-22)31(32,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
InChI-Schlüssel |
FDERMJJAMHDFQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.